![molecular formula C23H16F2N2O3S B2876970 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide CAS No. 922558-05-2](/img/structure/B2876970.png)

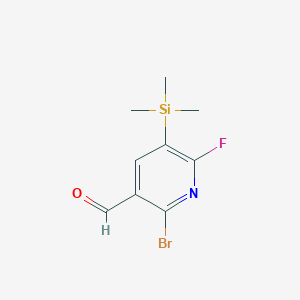

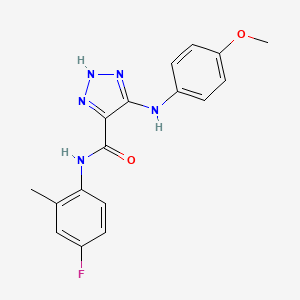

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process was commenced by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). Subsequently, a mixture of DMAP and EDCI was introduced and thoroughly combined under an argon gas environment .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as HRMS, 1H-, 13CAPT-NMR, and MicroED . The crystal structure of similar compounds has been reported, providing valuable insights into the structure of the compound .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the orthorhombic crystal structure of a similar compound has been reported .科学的研究の応用

Synthesis and Antitumor Activity

Researchers have synthesized a variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, to evaluate their antitumor activity. This includes compounds designed around the 2-(4-aminophenyl)benzothiazole structure, demonstrating considerable anticancer activity against several cancer cell lines. These findings suggest the potential of such compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Urease Inhibition

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized through C-C coupling methodology exhibited significant biological activities, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition. These compounds showed higher activity than the standard used in urease inhibition, highlighting their potential in developing new antibacterial agents (Gull et al., 2016).

Antimicrobial Agents

Another study focused on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which showed a broad spectrum of in-vitro antibacterial activity against tested microorganisms. This suggests the utility of these compounds as potent antibacterial agents (Borad et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further research into benzothiazolinone acetamide analogs explored their vibrational spectra, electronic properties, photochemical and thermochemical modeling for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and potential for use in photovoltaic cells, as well as insights into their natural bond orbital analysis and molecular docking with Cyclooxygenase 1 (COX1), indicating their versatile applications beyond antimicrobial activities (Mary et al., 2020).

作用機序

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3S/c24-16-10-17(25)22-20(11-16)31-23(26-22)27(12-14-4-2-1-3-5-14)21(28)9-15-6-7-18-19(8-15)30-13-29-18/h1-8,10-11H,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJEJJJBCKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)

![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)

![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)

![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)